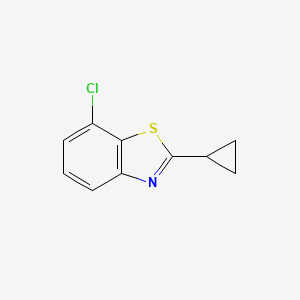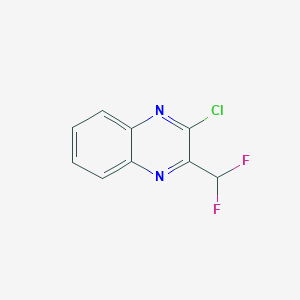![molecular formula C17H23NO2S B13965174 Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13965174.png)
Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a mercaptomethyl group and a benzyl group in its structure makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable azaspiro compound with benzyl chloride in the presence of a base. The mercaptomethyl group can be introduced through a nucleophilic substitution reaction using thiol reagents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzyl group or to modify the azaspiro structure.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or mercaptomethyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like thiols, amines, or halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercaptomethyl group can yield sulfoxides, while nucleophilic substitution can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The benzyl group may facilitate binding to hydrophobic pockets in enzymes or receptors, influencing their activity. The azaspiro structure provides rigidity and specificity to the compound, enhancing its selectivity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-benzyl-2,7-diazaspiro[4.4]nonane
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- 1,3,7-Triazaspiro[4.4]nonane-2,4-dione
Uniqueness
Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate is unique due to the presence of both a mercaptomethyl and a benzyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the azaspiro structure makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C17H23NO2S |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
benzyl 8-(sulfanylmethyl)-2-azaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C17H23NO2S/c19-16(20-11-14-4-2-1-3-5-14)18-9-8-17(13-18)7-6-15(10-17)12-21/h1-5,15,21H,6-13H2 |
InChI-Schlüssel |
YGXCQLQOIBOPCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCN(C2)C(=O)OCC3=CC=CC=C3)CC1CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






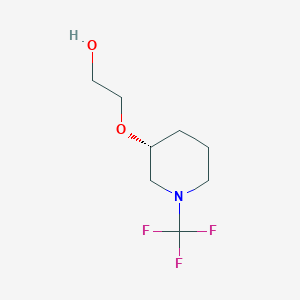
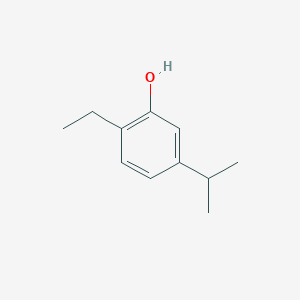
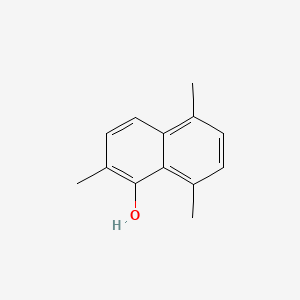

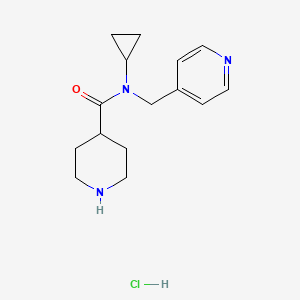
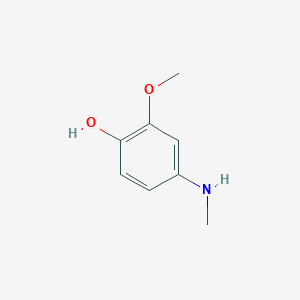
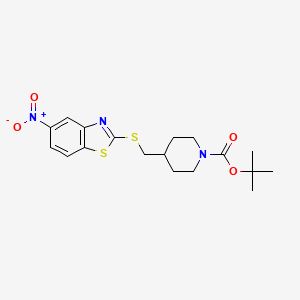
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13965158.png)
